Introduction: The Strategic Importance of Fluorinated Building Blocks
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to 2,4-Bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its profound impact on a molecule's physicochemical and biological properties.[1] It can significantly enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving a drug candidate's pharmacokinetic profile and binding affinity.[1]
This guide focuses on 2,4-Bis(trifluoromethyl)benzonitrile , a specialized aromatic building block that combines the influential properties of two trifluoromethyl groups with the versatile reactivity of a nitrile moiety. Its unique electronic nature—an electron-deficient aromatic ring—makes it a valuable intermediate for accessing novel and complex molecular architectures. This document serves as a technical resource for scientists, providing comprehensive information on its properties, synthesis, reactivity, applications, and safe handling.
Core Compound Identification and Properties
CAS Number: 177952-38-4
Molecular Formula: C₉H₃F₆N
Physicochemical Data
The properties of 2,4-Bis(trifluoromethyl)benzonitrile are dominated by the presence of the two strongly electron-withdrawing -CF3 groups and the polar nitrile group.
| Property | Value | Source / Notes |
| Molecular Weight | 239.12 g/mol | [2] |
| Appearance | Colorless Liquid | Assumed based on similar compounds |
| Melting Point | 160 °C (decomposes) | [2] |
| Flash Point | 72 °C | [2] |
| Chemical Name | 2,4-Bis(trifluoromethyl)benzonitrile | [2] |
Spectral Characteristics
While a dedicated spectrum for this specific molecule requires experimental acquisition, its structural features allow for the confident prediction of key spectral data essential for its characterization.
| Spectroscopy | Expected Chemical Shifts / Signals |
| ¹H NMR | The three aromatic protons will appear as a complex multiplet system in the downfield region (likely δ 7.8-8.2 ppm), influenced by fluorine-proton coupling. |
| ¹³C NMR | Signals for the aromatic carbons will be observed, with the carbons attached to the -CF3 groups appearing as quartets due to C-F coupling. The nitrile carbon (C≡N) will have a characteristic shift around δ 115-120 ppm. |
| ¹⁹F NMR | Two distinct singlets are expected, one for each of the electronically non-equivalent -CF3 groups. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch will be prominent around 2230-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 239. The fragmentation pattern would likely show losses of F, CF3, and HCN. |
Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis of multi-substituted aromatic compounds like 2,4-Bis(trifluoromethyl)benzonitrile requires careful strategic planning. A plausible, albeit challenging, approach would involve the construction from a pre-functionalized benzene ring. While specific literature detailing its synthesis is sparse, a hypothetical route can be proposed based on established organofluorine chemistry and aromatic transformations.
A common strategy for introducing nitrile groups is the Sandmeyer reaction, which utilizes a diazonium salt derived from a primary aniline.
Caption: Hypothetical synthesis via Sandmeyer reactions.
Detailed Protocol (Conceptual):
-
Starting Material: A potential starting point could be a di-substituted aniline, such as 2,4-diaminobenzotrifluoride.
-
First Sandmeyer Reaction: The more reactive amino group would be selectively diazotized using sodium nitrite in a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) cyanide solution to install the first nitrile group.
-
Introduction of Second Trifluoromethyl Group: This represents the most significant challenge. It might involve a multi-step sequence where the remaining amino group is first converted to another functional group (e.g., an iodide) that can then be subjected to a trifluoromethylation reaction using reagents like Ruppert's reagent (TMSCF₃) or copper(I) trifluoromethyl.
-
Final Transformation: If the second functional group is an amine, a second Sandmeyer reaction would be performed to yield the final product.
Disclaimer: This proposed protocol is hypothetical and based on established chemical principles.[3] It would require significant experimental optimization and verification.
Core Reactivity
The chemical behavior of 2,4-Bis(trifluoromethyl)benzonitrile is dictated by its electron-deficient nature.
-
Aromatic Ring: The two powerful electron-withdrawing -CF3 groups deactivate the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr) , particularly at positions ortho and para to the activating groups.
-
Nitrile Group: The -CN group is a versatile functional handle. It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.
-
Reduction: Transformation into a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
-
Caption: Key reaction types for the title compound.
Applications in Drug Discovery and Development
The unique combination of functional groups makes 2,4-Bis(trifluoromethyl)benzonitrile a high-value scaffold for medicinal chemistry. Benzonitrile derivatives are prevalent in pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[4][5]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted benzonitrile core. The nitrile can form critical hydrogen bonds with the hinge region of the kinase active site. The dual -CF3 substitution pattern can be exploited to enhance binding affinity and explore specific pockets within the enzyme.
-
Androgen Receptor Antagonists: Non-steroidal anti-androgen drugs, such as bicalutamide, contain trifluoromethyl and nitrile-substituted aromatic rings.[5] The structure of 2,4-Bis(trifluoromethyl)benzonitrile provides a template for designing next-generation antagonists for prostate cancer therapy.[6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] Incorporating two such groups can significantly prolong a drug's half-life.
-
Bioavailability: The lipophilic nature of the -CF3 groups can improve a molecule's ability to cross cell membranes, potentially increasing its oral bioavailability.[1]
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols are mandatory when handling 2,4-Bis(trifluoromethyl)benzonitrile.
Hazard Identification
Based on safety data for the compound, it is classified as acutely toxic and an irritant.[7]
| Hazard Class | Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Handling Precautions: Avoid breathing vapors or mist.[9] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]
-
Keep away from heat, sparks, and open flames.[10]
-
Store locked up.[9]
References
-
SAFETY DATA SHEET - Fisher Scientific (2,4-Bis(trifluoromethyl)benzonitrile). Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC, NIH. Available at: [Link]
-
2-(Trifluoromethyl)benzonitrile | CAS#:447-60-9 | Chemsrc. Available at: [Link]
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- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Trifluoromethyl)benzonitrile | CAS#:447-60-9 | Chemsrc [chemsrc.com]
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